
2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt is a chemical compound with significant applications in various fields. It is known for its unique structural properties and reactivity, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt typically involves sulfonation and subsequent functionalization of naphthalene derivatives. The process begins with the sulfonation of naphthalene to form naphthalenesulfonic acid. This intermediate is then subjected to further reactions to introduce the methylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The resulting naphthalenesulfonic acid is then purified and reacted with methylsulfonyl chloride under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinic acids, and various substituted naphthalene compounds.
Scientific Research Applications
2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt involves its interaction with molecular targets through its sulfonic acid and methylsulfonyl groups. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The compound’s reactivity allows it to participate in various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid sodium salt
- 5-Methyl-2-naphthalenesulfonic acid potassium salt
- Naphthalene-2-sulfonic acid
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt stands out due to its dual methylsulfonyl functional groups, which enhance its reactivity and versatility in chemical reactions. This unique structure allows for more diverse applications in research and industry.
Properties
CAS No. |
62587-74-0 |
|---|---|
Molecular Formula |
C12H12NNaO8S3 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
sodium;5-(methanesulfonamido)-1-methylsulfonyloxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H13NO8S3.Na/c1-22(14,15)13-10-5-3-4-9-8(10)6-7-11(24(18,19)20)12(9)21-23(2,16)17;/h3-7,13H,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
DLZRAKGXWVKRGU-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1C=CC(=C2OS(=O)(=O)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


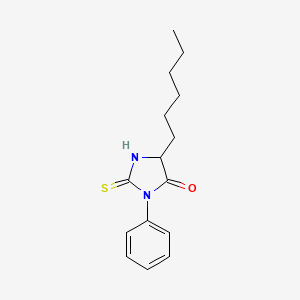
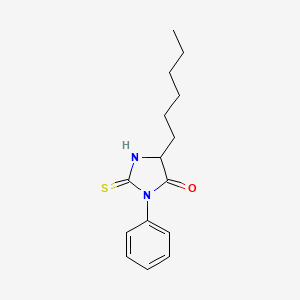
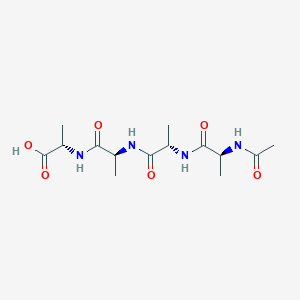
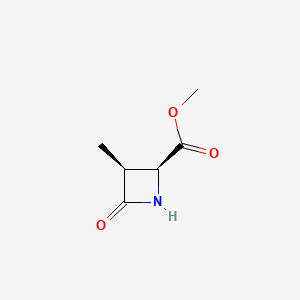

![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
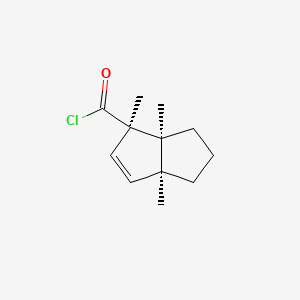
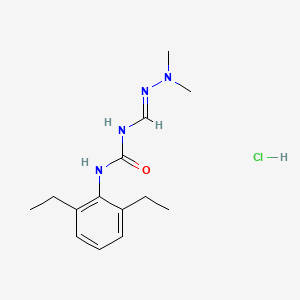
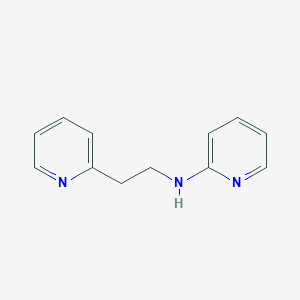
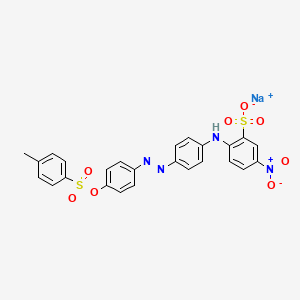
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)
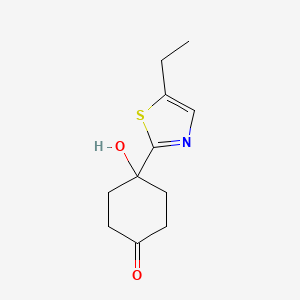
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
